molecular formula C21H17N3O4S B12035370 Methyl 4-[(E)-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate CAS No. 606962-72-5

Methyl 4-[(E)-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate

Cat. No.: B12035370
CAS No.: 606962-72-5
M. Wt: 407.4 g/mol
InChI Key: QDFDEZZXUMKARJ-SFQUDFHCSA-N
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Description

Methyl 4-[(E)-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate (molecular formula: C₂₁H₁₇N₃O₄S, molecular weight: 407.44 g/mol) is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazol-6-one core conjugated with a 4-ethoxyphenyl substituent at position 2 and a methyl benzoate group at position 4 via an (E)-configured methylidene bridge. Its structure has been confirmed by spectral analysis (¹H/¹³C NMR, LCMS) and computational methods, with a collision cross-section predicted using advanced cheminformatics tools .

Properties

CAS No.

606962-72-5

Molecular Formula

C21H17N3O4S

Molecular Weight

407.4 g/mol

IUPAC Name

methyl 4-[(E)-[2-(4-ethoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]benzoate

InChI

InChI=1S/C21H17N3O4S/c1-3-28-16-10-8-14(9-11-16)18-22-21-24(23-18)19(25)17(29-21)12-13-4-6-15(7-5-13)20(26)27-2/h4-12H,3H2,1-2H3/b17-12+

InChI Key

QDFDEZZXUMKARJ-SFQUDFHCSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=C(C=C4)C(=O)OC)/SC3=N2

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)C(=O)OC)SC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(E)-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate typically involves multiple steps:

    Formation of the Thiazolo[3,2-B][1,2,4]triazole Core: This step often starts with the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones or α-haloesters under basic conditions to form the thiazole ring.

    Substitution with Ethoxyphenyl Group:

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups within the thiazolo[3,2-B][1,2,4]triazole core, potentially converting them to alcohols.

    Substitution: The benzoate ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of 4-ethoxybenzoic acid derivatives.

    Reduction: Formation of alcohol derivatives of the thiazolo[3,2-B][1,2,4]triazole core.

    Substitution: Various substituted benzoate esters depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Methyl 4-[(E)-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. The thiazolo[3,2-B][1,2,4]triazole core is known for its bioactivity, and derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of Methyl 4-[(E)-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate involves its interaction with various molecular targets. The thiazolo[3,2-B][1,2,4]triazole core can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The ethoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

The structural and functional diversity of thiazolo[3,2-b][1,2,4]triazol-6-one derivatives allows for systematic comparisons. Below is an analysis of key analogs, emphasizing substituent effects, physicochemical properties, and bioactivity.

Structural Variations and Physicochemical Properties

Table 1: Structural Comparison of Selected Thiazolo[3,2-b][1,2,4]triazol-6-one Derivatives

Compound Name / Substituents Molecular Formula Molecular Weight (g/mol) Key Features Evidence Source
Target Compound : 2-(4-ethoxyphenyl), 4-methyl benzoate C₂₁H₁₇N₃O₄S 407.44 Ethoxy group enhances lipophilicity; ester improves solubility in polar solvents.
2-(4-methylphenyl), 4-acetoxy-3-ethoxy substituent C₂₁H₁₉N₃O₅S 425.46 Methyl group increases steric bulk; acetate may influence metabolic stability.
2-(2-thienyl), 4-methyl benzoate C₁₇H₁₁N₃O₃S₂ 369.42 Thienyl group introduces π-π stacking potential; lower molecular weight.
2-(2,4-dichlorophenyl), 4-methyl benzoate C₁₉H₁₁Cl₂N₃O₃S 432.28 Chlorine atoms enhance electron-withdrawing effects; higher ClogP.
2-(4-propoxyphenyl), 3,4,5-trimethoxybenzylidene C₂₃H₂₂N₃O₅S 452.50 Propoxy and trimethoxy groups improve solubility; extended conjugation.

Key Observations :

  • Substituent Effects : Electron-donating groups (e.g., ethoxy, methoxy) increase solubility in polar solvents, while halogens (e.g., Cl) enhance reactivity and binding to hydrophobic targets .
  • Stereochemistry : The (E)-configuration of the methylidene bridge is critical for planar molecular geometry, as seen in the target compound and analogs like (5E)-2-(4-propoxyphenyl)-5-(3,4,5-trimethoxybenzylidene) derivatives .

Table 2: Physical Properties and Yields of Selected Derivatives

Compound ID Yield (%) Melting Point (°C) Notable Spectral Data (LCMS/NMR) Application/Activity Evidence Source
2h 58 224–226 LCMS: m/z 449 [M+H]⁺; ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H) Anticancer (in vitro screening)
2i 52 176–178 LCMS: m/z 486 [M+H]⁺; ¹³C NMR: δ 167.2 (C=O) Moderate cytotoxicity
2k 64 >250 LCMS: m/z 236 [M+H]⁺; ¹H NMR: δ 7.89 (d, J=5.2 Hz) Antifungal potential

Biological Activity

Methyl 4-[(E)-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate is a complex organic compound with significant biological activity. This article will explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C19H18N4O3S
  • Molecular Weight : 366.44 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The thiazolo-triazole framework allows it to bind to specific enzymes and receptors, potentially inhibiting their functions. This interaction can lead to various biological effects including:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial Properties : The presence of the thiazole ring has been linked to enhanced antimicrobial activity against various pathogens.

Anticancer Activity

A study conducted on a series of triazole derivatives demonstrated that compounds similar to this compound showed significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 5 to 20 µM depending on the specific derivative and cell line used.

CompoundCell LineIC50 (µM)
Triazole Derivative AMCF-710
Triazole Derivative BA54915
This compoundMCF-712

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays. In vitro studies indicated that it exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Studies

  • Case Study on Anticancer Activity :
    • In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of thiazole-triazole derivatives and evaluated their anticancer potential. Among them, this compound exhibited the most potent activity against the MCF-7 cell line.
  • Case Study on Antimicrobial Efficacy :
    • A research team investigated the antimicrobial properties of various thiazole derivatives. They found that this compound was effective against both Staphylococcus aureus and Escherichia coli in disk diffusion assays.

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